![molecular formula C11H17ClN2O2 B2413330 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate CAS No. 176040-79-2](/img/structure/B2413330.png)
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline hydrochloride dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline is a chemical compound with the CAS Number: 495-59-0 . It has a molecular weight of 172.23 . The compound is also known as linarinic acid .
Synthesis Analysis
Diverse derivatives of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylic acid were designed, synthesized, and evaluated for their neuroprotective activity against NMDA-induced cytotoxicity in vitro . The compound 5q, a derivative, exhibited excellent neuroprotective activity .Molecular Structure Analysis
The quinazoline system deviates slightly from planarity and benzene π electrons are partially localized at C (7)−C (8) and C (9)−C (10) bonds as seen from their lengths of about 1.375 Å, while other bonds in the benzene ring are at least 0.02 Å longer .Chemical Reactions Analysis
The molecules of the free base are in 1H-tautomeric form. N (1)-H…N (11) hydrogen bonds join molecules of the free base into dimers, which enable tautomeric rearrangement (not observed in this study) also in the solid state without any changes in molecular packing .Physical And Chemical Properties Analysis
The compound has a molecular weight of 172.23 . In its hydrochloride dihydrate form, it has a molecular formula of C11H14Cl2N2 and an average mass of 245.148 Da .作用机制
未来方向
The compound and its derivatives have shown potential in neuroprotective activity against NMDA-induced cytotoxicity . This suggests that they could be further investigated for their potential in treating neurological disorders. Additionally, they have shown allergy-preventive activities , indicating potential for development of new agents for the treatment of allergic diseases such as atopic dermatitis, allergic asthma, and hay fever .
属性
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline;dihydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH.2H2O/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10;;;/h1-2,4-5H,3,6-8H2;1H;2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGKMIWWUKBTPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3CN2C1.O.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2413247.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2413249.png)

![2-Oxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2413251.png)
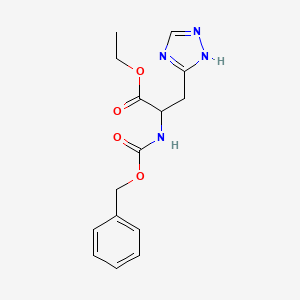
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)
![(5-Fluoro-1-benzothiophen-2-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413255.png)
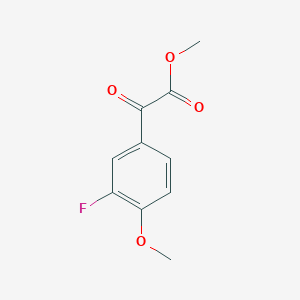
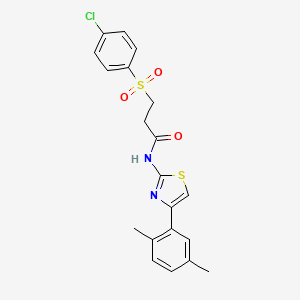
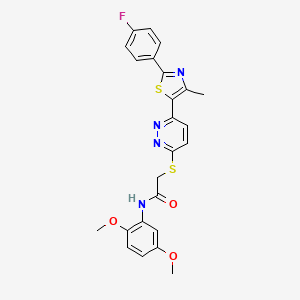

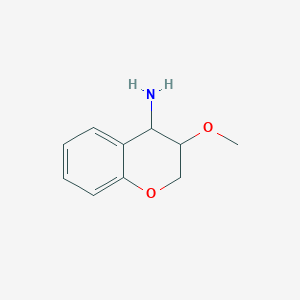
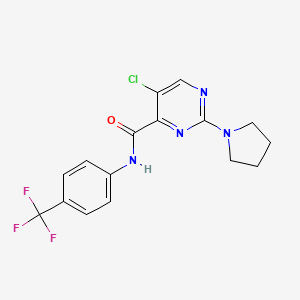
![8,9,10,11-Tetrahydro[1]benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B2413270.png)